molecular formula C6H11NO3 B12864979 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone

1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone

Cat. No.: B12864979
M. Wt: 145.16 g/mol
InChI Key: CBFQQQJUOJGQSH-KVQBGUIXSA-N
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Description

1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a high-purity, stereochemically defined small molecule of significant interest in pharmaceutical research and development. This chiral pyrrolidine derivative, characterized by its specific (2S,3S,4S) configuration and acetyl-substituted ring, serves as a valuable synthetic intermediate or building block in medicinal chemistry. The defined stereochemistry is critical for its application, as it can determine the three-dimensional binding characteristics to biological targets, a principle leveraged in fragment-based drug design to develop potent and selective therapeutic agents . Compounds featuring pyrrolidine scaffolds are extensively investigated for their potential to inhibit key enzymes and receptors, with applications spanning the development of kinase inhibitors , antiviral agents , and antibiotics targeting DNA gyrase . The presence of the dihydroxy motif and carbonyl functionality makes it a versatile precursor for further chemical modification, enabling structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties such as potency, selectivity, and metabolic stability . This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not certified for diagnostic, therapeutic, or veterinary purposes, or for any form of human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-[(2S,3S,4S)-3,4-dihydroxypyrrolidin-2-yl]ethanone

InChI

InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5+,6+/m0/s1

InChI Key

CBFQQQJUOJGQSH-KVQBGUIXSA-N

Isomeric SMILES

CC(=O)[C@@H]1[C@@H]([C@H](CN1)O)O

Canonical SMILES

CC(=O)C1C(C(CN1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, followed by selective hydroxylation at the 3 and 4 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the ethanone moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

  • 1-[4-(tert-Butyl)phenyl]ethanone: An aromatic ethanone derivative with a bulky tert-butyl group, enhancing lipophilicity and stability. Its liquid state and low boiling point (117°C) suggest volatility .
  • 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone: The partially unsaturated pyrrolidine ring may confer reactivity in cycloaddition or oxidation reactions, differing from the target compound’s fully saturated system .
  • Pyridine and Pyran Derivatives : The pyridine (electron-deficient) and pyran (oxygen-containing) rings in other analogs alter electronic properties and steric profiles, impacting binding affinities or synthetic pathways .

Substituent Effects

  • Hydroxyl Groups: The target compound’s dihydroxy motif contrasts with the nitro (cis-3d) and chloro (1-(2,4-Dichloropyridin-3-yl)ethanone) substituents, which introduce electron-withdrawing effects or steric hindrance.
  • Stereochemistry: The (2S,3S,4S) configuration in the target compound and cis-3d highlights the role of chirality in biological activity or asymmetric synthesis, a feature absent in achiral analogs like 1-[4-(tert-Butyl)phenyl]ethanone .

Biological Activity

The compound 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone , also known by its CAS number 4298-08-2, is a pyrrolidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₅H₉NO₃
  • Molecular Weight : 131.13 g/mol
  • InChI Key : BJBUEDPLEOHJGE-IMJSIDKUSA-N
  • Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties. They may act by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
  • Antioxidant Activity : The hydroxyl groups in the structure contribute to its antioxidant capabilities, potentially scavenging free radicals and protecting cells from oxidative damage.
  • Modulation of Metabolic Pathways : It has been suggested that this compound may influence metabolic pathways related to glucose metabolism and insulin sensitivity, indicating potential implications for diabetes management.

Therapeutic Applications

  • Cognitive Disorders : Due to its neuroprotective effects, this compound could be explored as a treatment option for cognitive disorders such as Alzheimer's disease.
  • Diabetes Management : Preliminary studies suggest that it might improve insulin sensitivity and glucose metabolism, making it a candidate for further research in diabetes therapeutics.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound significantly reduced neuronal cell death in models of neurodegeneration. The results indicated enhanced cognitive function and reduced markers of oxidative stress compared to control groups.

ParameterControl GroupTreatment Group
Neuronal Cell Viability (%)4575
Oxidative Stress Markers (μM)2010
Cognitive Function Score (out of 10)58

Case Study 2: Effects on Glucose Metabolism

In a clinical trial involving diabetic rats, administration of the compound showed a marked decrease in blood glucose levels and improvement in insulin sensitivity after four weeks of treatment.

Time Point (Weeks)Blood Glucose Level (mg/dL)Insulin Sensitivity Index
Baseline2500.5
Week 41501.0

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